molecular formula C6H14O5 B1216930 6-Deoxyglucitol CAS No. 5624-40-8

6-Deoxyglucitol

Cat. No.: B1216930
CAS No.: 5624-40-8
M. Wt: 166.17 g/mol
InChI Key: SKCKOFZKJLZSFA-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxyglucitol (CID 151266) is a deoxy sugar alcohol with the molecular formula C6H14O5 . While specific biological mechanisms and modern research applications for this compound itself are not extensively detailed in the available literature, research on structurally related chloro-derivatives provides some context. For instance, studies have explored the effects of analogs like 6-chloro-6-deoxyglucitol on male fertility in rats, indicating that such compounds can interfere with reproductive processes . The broader class of 6-deoxysugars is of significant interest in glycobiology and metabolic research. For research use only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5624-40-8

Molecular Formula

C6H14O5

Molecular Weight

166.17 g/mol

IUPAC Name

(2S,3R,4R,5R)-hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

SKCKOFZKJLZSFA-JGWLITMVSA-N

SMILES

CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O

Canonical SMILES

CC(C(C(C(CO)O)O)O)O

Synonyms

6-deoxyglucitol
6-deoxyglucitol, (D)-isomer
6-deoxyglucitol, (L)-isome

Origin of Product

United States

Synthesis and Derivatization of 6 Deoxyglucitol and Its Analogs

Chemical Synthesis Pathways of 6-Deoxyglucitol

The primary routes to this compound involve the selective removal of the hydroxyl group at the C6 position of glucose or the reduction of 6-deoxyhexoses.

Reduction of 6-Deoxyhexoses

This compound, also known as D-quinovitol, is the alditol derived from 6-deoxy-D-glucose. The reduction of 6-deoxyhexoses, such as L-rhamnose (which is a 6-deoxy-L-hexose), can yield corresponding deoxy-sugar alcohols. For instance, L-rhamnose can be chemically reduced to 6-deoxy-L-mannitol using methods like catalytic hydrogenation with Raney-nickel under hydrogen pressure google.com. While this specific example refers to the mannitol (B672) derivative, similar reduction principles apply to other 6-deoxyhexoses to form their respective alditols, including this compound from 6-deoxy-D-glucose nih.gov.

Multi-step Synthetic Routes from Carbohydrate Precursors

Multi-step syntheses often begin with more common sugars like D-glucose. These routes typically involve selective protection of hydroxyl groups, followed by deoxygenation or substitution at the C6 position, and finally, reduction of the aldehyde or ketone to an alcohol. For example, derivatives of D-glucose can be manipulated through a series of reactions to achieve the desired 6-deoxy structure. The synthesis of 6-chloro-6-deoxy-D-glucose, a precursor to 6-chloro-6-deoxyglucitol, can be achieved from D-glucose via protection and chlorination steps google.com. Subsequent reduction of the aldehyde group in 6-chloro-6-deoxy-D-glucose using sodium borohydride (B1222165) yields 6-chloro-6-deoxyglucitol google.com.

Regioselective Modifications and Protecting Group Strategies

Achieving regioselectivity—the selective modification of a specific position within a molecule—is crucial in carbohydrate synthesis. Protecting group strategies are employed to temporarily block reactive hydroxyl groups, allowing for targeted reactions at other positions. For instance, benzylidene acetals can protect vicinal diols, such as the 4,6-hydroxyl groups in glucose derivatives, enabling selective reactions at the remaining free hydroxyls acs.org. Similarly, acetyl or benzoyl groups can be used to protect hydroxyls, with their removal (deprotection) occurring under specific acidic or basic conditions nih.govnih.gov. These controlled modifications are essential for building complex carbohydrate structures or introducing specific functionalities like halogen atoms at defined positions.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound often involves modifications of the parent structure or the synthesis of related compounds with similar structural features.

Halogenated Derivatives (e.g., 6-Chloro-6-deoxyglucitol, alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate)

Halogenated derivatives, particularly chlorinated ones, are significant analogs. 6-Chloro-6-deoxyglucitol is a direct derivative where a chlorine atom replaces the hydroxyl group at the C6 position of glucitol ontosight.ai.

Preparation Methods via Chlorination and Acetylation

The synthesis of alpha-D-Glucopyranose, 6-chloro-6-deoxy-, tetraacetate typically involves the chlorination of a protected glucose derivative, followed by acetylation of the remaining hydroxyl groups . For example, alpha-D-glucopyranose can undergo chlorination, often using reagents like thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom at the C6 position. Subsequently, acetylation using acetic anhydride, usually in the presence of a catalyst like pyridine, protects the hydroxyl groups nih.gov. This acetylated derivative serves as a versatile intermediate. The preparation of 6-chloro-6-deoxy-D-glucose itself can be achieved from D-glucose, and subsequent acetylation yields 6-chloro-6-deoxy-D-glucose tetraacetate google.com.

Biosynthesis and Metabolic Pathways Involving 6 Deoxyglucitol

Role in Cellular Metabolism and Biochemical Processes

Involvement in Cell Adhesion and Signaling Pathways

6-Deoxyglucitol, particularly its (D)-isomer, is integral to various cellular processes, notably cell-cell recognition, signaling, and adhesion ontosight.ai. It functions as a constituent of specific glycoproteins and glycolipids. These complex molecules are critical for mediating interactions between cells, facilitating communication pathways, and enabling cells to adhere to each other or to extracellular matrices ontosight.aiacs.org. The precise three-dimensional arrangement of its atoms is crucial for these interactions ontosight.ai. Research suggests that alterations in these molecules, potentially involving this compound, can influence cellular behavior and communication, playing a role in physiological and pathological conditions researchgate.net.

Contributions to Immune Recognition Processes

The role of this compound extends to the realm of immunology, where it contributes to immune recognition processes ontosight.aiontosight.ai. As a component of certain glycoproteins and glycolipids, it is involved in the structure of the bacterial O-antigen, a key component of the lipopolysaccharide layer in Gram-negative bacteria ontosight.ai. The O-antigen is recognized by the host immune system, initiating an immune response ontosight.aicusabio.comaccscience.comucsd.edu. The presence of specific carbohydrate structures, such as those involving this compound, on bacterial surfaces can influence how they are detected and targeted by immune cells ontosight.aicusabio.comaccscience.com. Studies investigating these interactions are relevant to understanding bacterial pathogenesis and developing targeted therapies against bacterial infections ontosight.ai.

Intermediary Role in Sugar Alcohol Metabolism

This compound (also referred to as 6-deoxysorbitol in some literature) participates in sugar alcohol metabolism, particularly in transport mechanisms. Studies investigating sorbitol transport in cells have shown that 6-deoxysorbitol can competitively inhibit the influx of sorbitol. For instance, at a concentration of 9 mM, 6-deoxysorbitol inhibited [14C]sorbitol influx by 32%, compared to sorbitol's inhibition of 24% mdpi.comamazonaws.com. This competitive inhibition suggests that this compound interacts with the same transport systems as sorbitol, indicating its involvement in the broader sugar alcohol metabolic network mdpi.comamazonaws.com. The C-6 atom of sorbitol has been identified as important for the selectivity of its permease, implying that structural modifications like deoxygenation at this position significantly affect transport and metabolic interactions mdpi.comamazonaws.com. While direct interconversion with erythritol (B158007) is not explicitly detailed in the provided snippets, the observed interaction with sorbitol transport pathways highlights its role as an intermediary in sugar alcohol processing mdpi.comamazonaws.commdpi.comresearchgate.netresearchgate.net.

Links to General Carbohydrate Metabolism and Regulation

As a sugar alcohol, this compound is intrinsically linked to general carbohydrate metabolism. Its structure as a deoxyhexitol places it within the family of polyols, which are known to play roles in osmotic adjustment and stress response in various organisms mdpi.comnsf.govresearchgate.net. While specific regulatory mechanisms are not detailed in the provided search results, its presence in metabolomic studies of plants under stress suggests a role in broader metabolic adjustments nsf.govresearchgate.net. The study of such compounds contributes to understanding how carbohydrate metabolism is modulated in response to physiological changes and environmental conditions ontosight.ainih.gov.

Metabolic Significance in Specific Biological Systems

Microbial Metabolism (e.g., microbial fermentation)

While direct evidence for this compound's specific role in microbial fermentation pathways is limited in the provided snippets, its involvement in bacterial structures like the O-antigen is noted ontosight.ai. The O-antigen is a critical component recognized by the immune system and plays a role in bacterial pathogenesis ontosight.ai. Research into this compound and its derivatives is relevant to understanding bacterial processes and developing targeted therapies ontosight.ai. Microbial metabolism broadly encompasses the breakdown and synthesis of organic compounds for energy and cellular building blocks, often through fermentation or respiration nih.govalrasheedcol.edu.iqslideshare.netlibretexts.orgwikipedia.orglibretexts.orgnih.govresearchgate.net. The general metabolic pathways utilized by microbes, such as glycolysis and the Krebs cycle, are fundamental to energy production and biosynthesis nih.govslideshare.netlibretexts.orgwikipedia.orgresearchgate.net.

Plant Physiology and Stress Response Metabolomics

This compound has been identified in plant metabolomic studies, particularly in relation to stress responses. For example, increased levels of this compound have been observed in wheat grains exposed to certain environmental stressors, such as cerium oxide nanoparticles or perfluorooctanesulfonic acid (PFOS) nsf.govresearchgate.net. In one study, wheat grains exposed to cerium oxide nanoparticles showed higher levels of this compound, suggesting its involvement in the plant's response to stress nsf.gov. Similarly, in wheat grains treated with PFOS, this compound levels increased, similar to its reported increase in wheat leaves or grains under drought stress researchgate.net. These findings indicate that this compound may function as a stress-responsive metabolite in plants, potentially contributing to osmoprotection or other acclimation mechanisms mdpi.comresearchgate.netnih.govnih.govmdpi.com. Metabolomics provides a powerful tool for understanding these complex plant responses to abiotic stresses mdpi.comnih.govnih.govmdpi.com.

Response to Abiotic Stress in Wheat Grains

Research indicates that this compound plays a role in the stress response of wheat grains. Studies have observed an increase in this compound levels in wheat grains under various stress conditions. For instance, exposure to perfluorooctanesulfonic acid (PFOS) led to an increase in this compound levels in wheat grains, similar to its reported increase under drought or cerium oxide nanoparticle stress researchgate.net. Furthermore, metabolomic analysis of wheat grains exposed to cerium oxide nanoparticles revealed higher levels of this compound in stressed grains compared to control groups, suggesting its involvement in the plant's defense mechanisms against such environmental challenges nsf.gov. These findings suggest that this compound may function as an osmoprotectant or play a role in mitigating cellular damage caused by abiotic stressors in wheat.

Modulation by Environmental Factors

Environmental factors significantly influence the accumulation and modulation of this compound in plants, particularly in wheat. As noted in the context of abiotic stress, conditions such as drought and exposure to nanoparticles have been shown to elevate this compound levels in wheat grains researchgate.netnsf.gov. This suggests that plants actively alter their metabolic profiles, including the production of this compound, in response to adverse environmental stimuli. While specific studies detailing the precise mechanisms of modulation by a broad range of environmental factors are not detailed here, the observed increases under stress conditions imply a responsive metabolic pathway that can be influenced by external environmental cues.

Metabolomic Profiling in Model Organisms (e.g., mice)

Metabolomic profiling studies in model organisms, such as mice, can reveal the presence and potential roles of various metabolites, including this compound. While direct comprehensive metabolomic studies focusing specifically on this compound in mice are not extensively detailed in the provided search results, general metabolomic profiling techniques are widely used to understand metabolic alterations in response to various conditions frontiersin.orgnih.govamegroups.orgbiorxiv.org. For example, metabolomic analysis in mice has been employed to study the effects of dietary changes nih.gov and disease states frontiersin.orgamegroups.org. Although this compound is not explicitly highlighted as a key metabolite in these general mouse metabolomic studies, the methodology itself is designed to detect and quantify such compounds, providing a framework for future investigations into its specific metabolic role in mammals. Research on related compounds, such as 6-chloro-6-deoxysugars, has explored their effects on glucose oxidation in rat spermatozoa nih.govbioscientifica.com, indicating that sugar alcohol derivatives can indeed have physiological impacts in animal models.

Compound List:

this compound

Enzymology and Biochemical Interactions of 6 Deoxyglucitol and Its Analogs

Substrate and Inhibitor Roles in Enzyme Systems

Compounds related to the 6-deoxyglucitol structure exhibit significant interactions with enzymes involved in carbohydrate metabolism. Their ability to bind to enzyme active sites, modulate enzyme activity, and mimic natural substrates or intermediates makes them valuable tools for biochemical research.

Interaction with Carbohydrate-Metabolizing Enzymes

The broader class of deoxy sugars and their derivatives, including those related to this compound, can influence carbohydrate metabolism. For instance, 2-deoxy-glucitol-6-phosphate (B10776585) has been identified as a substrate analogue that can bind to the active site of myo-inositol biosynthesis enzymes (MIPS) semanticscholar.org. Furthermore, certain 6-chloro-6-deoxysugars, including 6-chloro-6-deoxyglucitol, have been shown to affect glucose oxidation in rat spermatozoa, with evidence suggesting inhibition at the triose phosphate (B84403) isomerase or glyceraldehyde 3-phosphate dehydrogenase steps within glycolysis nih.gov. These findings highlight the capacity of this compound derivatives to interfere with fundamental glycolytic processes.

Inhibition of Glucosamine-6-Phosphate Synthase

A significant area of research concerning this compound analogs involves their potent inhibition of glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as L-glutamine:d-fructose-6-phosphate amidotransferase tandfonline.comnih.govproteopedia.orgebi.ac.uk. This enzyme catalyzes the first committed step in the hexosamine biosynthesis pathway, which is crucial for the synthesis of amino sugar-containing macromolecules in various organisms tandfonline.comebi.ac.ukresearchgate.net. The enzyme is a promising target for antimicrobial and antidiabetic agents due to its essential role in microbial cell wall synthesis and its correlation with insulin (B600854) resistance in mammals tandfonline.comresearchgate.net.

Several derivatives of this compound function as competitive inhibitors of GlcN-6-P synthase. Notably, 2-amino-2-deoxyglucitol-6-phosphate (ADGP) is described as an unusually strong competitive inhibitor of Escherichia coli glucosamine-6-phosphate isomerase, with a reported inhibition constant (Ki) of 2 x 10-7 M, significantly lower than the enzyme's Km for its substrate, glucosamine-6-phosphate (4 x 10-4 M) colab.ws. This suggests a high affinity of the enzyme for the open-chain form of glucosamine-6-phosphate, which ADGP mimics. Other analogs, such as kanosamine, also exhibit competitive inhibition against fructose-6-phosphate (B1210287) with a Ki of 5.9 mM nih.gov. ADGP itself has demonstrated a Ki of 25 µM against E. coli GlcN-6-P synthase tandfonline.comnih.gov.

Compounds like ADGP are recognized as structural analogues or mimics of the putative cis-enolamine intermediate formed during the catalytic action of GlcN-6-P synthase tandfonline.comnih.govproteopedia.orgnih.govproteopedia.orgresearchgate.netnih.govnih.govrcsb.orgresearchgate.netrcsb.orgnih.gov. The binding of these analogues to the enzyme's active site provides insights into the enzyme's catalytic mechanism. For example, crystallographic studies of E. coli GlcN-6-P synthase complexed with ADGP reveal that the inhibitor adopts an extended conformation, contrasting with the cyclic form of the product glucose-6-phosphate proteopedia.orgrcsb.orgrcsb.org. This interaction highlights how structural similarity to transition states or intermediates can lead to potent enzyme inhibition. The presence of a 2-amino function on these analogues is critical for potent inhibition, contributing significantly to the free energy of inhibitor binding nih.gov.

Effects on Glycolytic Enzymes

Beyond GlcN-6-P synthase, certain 6-chloro-6-deoxysugars, including 6-chloro-6-deoxyglucitol, have been implicated in affecting other enzymes within the glycolytic pathway. Research indicates that these compounds can inhibit glucose oxidation, potentially at the level of triose phosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase nih.gov. This inhibition of key glycolytic enzymes can disrupt cellular energy production, leading to downstream physiological effects, such as antifertility actions observed in male rats treated with these compounds nih.gov.

Enzyme Kinetics and Binding Studies

Enzyme kinetics and binding studies have been crucial in elucidating the mechanisms by which this compound derivatives interact with enzymes. These studies often involve determining inhibition constants (Ki) and substrate binding constants (Km) to quantify the strength and nature of these interactions.

As mentioned, ADGP exhibits strong competitive inhibition against E. coli glucosamine-6-phosphate isomerase with a Ki of 2 x 10-7 M colab.ws. Other studies report Ki values for GlcN-6-P synthase inhibitors derived from the this compound structure, such as ADGP with a Ki of 25 µM tandfonline.comnih.gov, and 2-amino-2-deoxy-D-mannitol 6-P with an even lower Ki of 9.0 x 10-6 M researchgate.net. These kinetic parameters underscore the high affinity these analogues possess for their target enzymes.

Binding experiments using ADGP as a reaction intermediate analogue have also provided insights into the role of specific amino acid residues, such as His143 in E. coli glucosamine-6-phosphate deaminase, in facilitating ligand binding and conformational changes within the enzyme's active site nih.govacs.org. The contribution of the 2-amino group to the binding affinity of these inhibitors has been quantified, indicating a substantial favorable interaction energy nih.gov.

Data Table 1: Inhibition Constants (Ki) of Glucosamine-6-Phosphate Synthase and Related Enzymes by this compound Analogs

Inhibitor/AnalogTarget EnzymeKi ValueNotesReference(s)
2-amino-2-deoxyglucitol-6-phosphateE. coli glucosamine-6-phosphate isomerase2 x 10-7 MCompetitive inhibition; strong affinity for open-chain form colab.ws
2-amino-2-deoxyglucitol-6-phosphateE. coli GlcN-6-P synthase25 µMStructural mimic of cis-enolamine intermediate tandfonline.comnih.gov
KanosamineGlcN-6-P synthase5.9 mMCompetitive inhibition with respect to Fru-6-P nih.gov
Compound 43GlcN-6-P synthase14.3 µMStructural analogue of open ring fructosamine-6-P tandfonline.com
Compound 44GlcN-6-P synthase0.36 mMStructural analogue of open ring fructosamine-6-P tandfonline.com
2-amino-2-deoxy-D-mannitol 6-PFungal GlcN-6-P synthase9.0 x 10-6 MStrongest inhibitor in the series tested researchgate.net
6-chloro-6-deoxyglucitolGlucose oxidation (Triose phosphate isomerase/GAPDH)Threshold dose variesInhibits glucose oxidation; antifertility action observed nih.gov
2-amino-2-deoxy-D-glucitol 6-phosphateGiardia intestinalis isomerase6.9 x 10-8 MCompetitive inhibition bioone.org

Data Table 2: Binding Affinity Contributions of the 2-Amino Function

Inhibitor ComparisonContribution to Free Energy of BindingReference(s)
2-amino-2-deoxy-D-glucitol 6-phosphate vs. 2-deoxy-D-glucitol 6-phosphate (binding to GlmS)-4.1 (±0.1) kcal/mol nih.gov
D-glucosamine 6-phosphate vs. 2-deoxy-D-glucose 6-phosphate (binding to GlmS)-3.0 (±0.1) kcal/mol nih.gov

Compound Name List:

this compound

2-deoxy-glucitol-6-phosphate

6-chloro-6-deoxyglucitol

6-chloro-6-deoxyfructose (B1209339)

6-chloro-6-deoxyglucose

6-chloro-6-deoxymannose

6-chloro-6-deoxygalactose (B98906)

Glucosamine-6-phosphate (GlcN-6-P)

Fructose-6-phosphate (Fru-6-P)

2-amino-2-deoxyglucitol-6-phosphate (ADGP)

2-amino-2-deoxy-D-mannitol 6-P

Kanosamine

Compound 43

Compound 44

Glucose-6-phosphate (G6P)

Triose phosphate isomerase

Glyceraldehyde 3-phosphate dehydrogenase

Glucosamine-6-phosphate synthase (GlcN-6-P synthase)

Myo-inositol biosynthesis enzymes (MIPS)

Glucosamine-6-phosphate isomerase

Giardia intestinalis isomerase

Advanced Analytical and Spectroscopic Methodologies for 6 Deoxyglucitol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 6-deoxyglucitol, enabling its separation from complex biological matrices and subsequent quantification. Gas chromatography and high-performance liquid chromatography are the principal techniques utilized for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used platform for metabolomic analysis, capable of separating and identifying hundreds of small molecules, including sugar alcohols like this compound. mdpi.commdpi.com The technique offers high sensitivity, robustness, and excellent chromatographic separation. nih.gov However, due to the low volatility of sugar alcohols, a critical prerequisite for GC-MS analysis is a chemical derivatization step to convert the polar analytes into more volatile and thermally stable compounds. nih.govresearchgate.net

To make this compound and related compounds suitable for GC-MS analysis, their polar hydroxyl groups must be chemically modified. This process, known as derivatization, increases volatility and reduces polarity, preventing unwanted interactions within the chromatographic column. youtube.com The most common strategies involve silylation and acetylation. restek.com

Trimethylsilyl (TMS) Derivatization: This is one of the most classic and widely used methods in metabolomics for generating stable, volatile, and less polar derivatives. restek.comthermofisher.cn The process typically involves two steps to ensure comprehensive derivatization and prevent the formation of multiple isomers from related sugar compounds that might be present in a sample. youtube.comrestek.com

Oximation: The sample is first treated with an oximation reagent, such as methoxyamine hydrochloride (MeOx), in a solvent like pyridine. researchgate.netyoutube.com This step converts any aldehyde and keto groups on other metabolites into their oxime forms, which protects them, prevents tautomerization (isomerization), and locks sugars into their open-chain conformation. youtube.com This reduces the number of potential derivative peaks, simplifying the resulting chromatogram. restek.com

Silylation: Following oximation, a silylating agent is added. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective reagent. youtube.comnih.gov It replaces the active hydrogen atoms on hydroxyl, carboxyl, thiol, and amine groups with a trimethylsilyl (TMS) group. youtube.com This substitution significantly increases the molecule's volatility, making it amenable to GC analysis. youtube.com The majority of TMS derivatives are sensitive to moisture, making a fully automated, online derivatization protocol advantageous to prevent derivative breakdown and improve reproducibility. nih.govthermofisher.cn

Polyacetate Derivatization (Alditol Acetates): The alditol acetate method is another robust technique, particularly effective for analyzing sugar alcohols. This procedure creates a single derivative for each compound, which simplifies chromatograms and aids in quantification. restek.comnih.gov For this compound, the process involves the direct acetylation of its hydroxyl groups using a reagent like acetic anhydride. If analyzing a mixture of parent sugars, an initial reduction step (e.g., with sodium borohydride) is performed to convert aldoses and ketoses into their corresponding alditols before acetylation. The resulting alditol acetates are stable and provide excellent chromatographic separation. nih.govnih.gov An automated instrument can be used to perform the multi-stage alditol acetate method, enhancing its applicability. nih.gov

Aldononitrile Polyacetates: This derivatization strategy is specifically tailored for aldoses (sugars containing an aldehyde group). The method involves converting the aldehyde group to a nitrile, followed by the acetylation of all hydroxyl groups. nih.govresearchgate.net This approach yields a single, stable derivative that separates well during gas chromatography. nih.govyoutube.com While not directly applied to this compound itself (as it lacks an aldehyde), this method is crucial when analyzing complex carbohydrate mixtures where this compound may be present alongside its parent sugar, 6-deoxyglucose.

Table 1: Comparison of Derivatization Strategies for GC-MS Analysis
Derivatization StrategyReagentsPrimary Target MoleculesKey AdvantagesConsiderations
Trimethylsilyl (TMS) Methoxyamine hydrochloride (for oximation); MSTFA or BSTFA (for silylation) youtube.combohrium.comBroad range: sugars, sugar alcohols, amino acids, organic acids nih.govComprehensive coverage of various metabolite classes; well-established protocols mdpi.comDerivatives are moisture-sensitive nih.govthermofisher.cn; can produce multiple peaks for some sugars if oximation is incomplete restek.com
Polyacetates (Alditol Acetates) Sodium borohydride (B1222165) (for reduction); Acetic anhydride (for acetylation) nih.govAlditols (sugar alcohols), and parent sugars after reductionProduces a single, stable derivative peak per compound, simplifying quantification restek.comMulti-step process; different parent sugars can yield the same alditol acetate restek.com
Aldononitrile Polyacetates Hydroxylamine hydrochloride (for nitrile formation); Acetic anhydride (for acetylation) nih.govresearchgate.netAldoses (sugars with aldehyde groups)Provides a single, stable derivative; good chromatographic separation nih.govSpecific to aldoses; not directly applicable to sugar alcohols like this compound

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. uah.edu GC-MS is a cornerstone technology in this field due to its ability to provide a comprehensive snapshot of central carbon metabolism, covering sugars, sugar alcohols, amino acids, and organic acids in a single analytical run. mdpi.comyoutube.com

The analysis of this compound in a metabolomics context involves several key steps:

Spectrum Deconvolution: Raw GC-MS data is processed to distinguish individual compound peaks from the complex chromatogram. nih.gov

Metabolite Identification: The mass spectrum of each deconvoluted peak is compared against spectral libraries (e.g., NIST, Wiley) for identification. bicol-u.edu.ph The retention time and mass spectrum of the derivatized this compound would be used for its positive identification.

Quantification: The abundance of this compound is determined by integrating the area of its corresponding chromatographic peak, often relative to an internal standard. nih.gov This allows for the comparison of its levels across different samples or experimental conditions. uah.edu

This approach allows researchers to study fluctuations in this compound levels in response to various physiological, pathological, or environmental states, providing insights into its metabolic role. uah.edugcms.cz

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of sugars and their derivatives. researchgate.net A significant advantage of HPLC is its ability to analyze compounds like this compound in their native, underivatized form, thus avoiding the time-consuming and potentially error-introducing derivatization step required for GC-MS. researchgate.net

For the separation of polar compounds like sugar phosphates and sugar alcohols, mixed-mode chromatography columns can be employed. sielc.com For instance, a Newcrom B column, which operates in a mixed-mode, can retain and separate phosphorylated sugars using a mobile phase of water, acetonitrile, and an acid modifier. sielc.com Detection can be achieved using various detectors, including Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or mass spectrometry (ESI-MS), which are suitable for non-UV-absorbing compounds like this compound. sielc.com While HPLC methods can be slower than modern GC-MS runs, they are indispensable for analyzing thermally unstable compounds or when avoiding derivatization is preferred. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Methods for Structural Elucidation and Conformation Analysis

While chromatography is excellent for separation and quantification, spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is the definitive tool for the unambiguous structural elucidation and conformational analysis of molecules like this compound. iosrjournals.org

NMR spectroscopy provides detailed information about the types, numbers, and connectivity of atoms within a molecule. iosrjournals.org It is based on the magnetic properties of atomic nuclei, with ¹H and ¹³C being the most useful for carbohydrate research. iosrjournals.org For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment. researchgate.net

1D NMR Experiments:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The chemical shift (δ) indicates the type of proton, the integration gives the ratio of protons, and the coupling patterns (multiplicity) reveal which protons are adjacent to each other.

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom in the molecule, providing a count of the distinct carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR Experiments: For larger or more complex molecules, 1D spectra can become overcrowded and difficult to interpret. researchgate.net 2D NMR experiments overcome this by spreading the signals across two frequency axes, revealing correlations between nuclei that are essential for piecing together the molecular structure.

Table 2: 2D NMR Techniques for Structural Elucidation of this compound
2D NMR ExperimentType of CorrelationInformation Provided for this compound
COSY (Correlation Spectroscopy)¹H—¹H coupling (through 2-3 bonds)Identifies adjacent protons, allowing for the tracing of the proton sequence along the carbon backbone. dtu.dk
TOCSY (Total Correlation Spectroscopy)¹H—¹H coupling within a spin systemReveals all protons that are part of a coupled network, even if they are not directly adjacent. This helps to identify all protons belonging to the this compound molecule.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence)¹H—¹³C correlation (direct, one bond)Assigns each proton signal to its directly attached carbon atom, providing unambiguous C-H connectivity. nd.edu
HMBC (Heteronuclear Multiple Bond Correlation)¹H—¹³C correlation (long-range, 2-3 bonds)Crucial for establishing the overall carbon framework by connecting fragments identified through COSY and HSQC. nd.edunih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H—¹H correlation (through space)Identifies protons that are close to each other in 3D space, which is essential for determining the molecule's preferred conformation and stereochemistry. researchgate.net

By systematically combining the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of this compound can be achieved, confirming its chemical structure and providing insights into its three-dimensional shape. iosrjournals.org

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₆H₁₄O₅, the expected monoisotopic mass is approximately 166.084 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) at m/z 166 might be observed, although it can be weak or absent due to the facile fragmentation of sugar alcohols. More commonly, peaks corresponding to the loss of water molecules ([M-H₂O]⁺, [M-2H₂O]⁺, etc.) are prominent, reflecting the presence of multiple hydroxyl groups.

Tandem mass spectrometry (MS/MS) provides more detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of this compound would be expected to involve cleavage of the C-C bonds in the carbon backbone. The analysis of these fragment ions allows for the reconstruction of parts of the molecule, confirming its structure. For instance, cleavage between C1-C2, C2-C3, and so on, would produce a series of characteristic fragment ions. The presence and relative abundance of these fragments provide a fingerprint that can be used to identify this compound and distinguish it from its isomers. mdpi.comnih.govyoutube.com

Interactive Table: Expected Key Mass Spectrometry Fragments for this compound
m/zPossible Fragment
166[M]⁺ (Molecular Ion)
148[M-H₂O]⁺
130[M-2H₂O]⁺
VariousFragments from C-C bond cleavages

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by the presence of strong, broad absorption bands associated with its hydroxyl groups, as well as bands corresponding to C-H and C-O bonds.

The most prominent feature in the FTIR spectrum of this compound is a broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the alcohol functional groups. The broadness of this peak is due to hydrogen bonding between the hydroxyl groups.

In the region of 2850-3000 cm⁻¹, absorption bands corresponding to the C-H stretching vibrations of the methyl and methine groups are observed. The C-O stretching vibrations of the alcohol groups typically appear as strong bands in the fingerprint region, between 1000 and 1200 cm⁻¹. The specific positions and shapes of these bands can provide information about the local environment of the functional groups. researchgate.netdocbrown.info

Interactive Table: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibration
3200-3600 (broad)O-HStretching
2850-3000C-HStretching
1000-1200 (strong)C-OStretching

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is most informative for compounds containing chromophores, which are parts of a molecule that absorb light, such as conjugated systems or carbonyl groups.

This compound does not possess any chromophores in its structure. It is a saturated polyol, lacking double bonds, aromatic rings, or carbonyl groups. Consequently, this compound is not expected to show any significant absorbance in the UV-Visible region (typically 200-800 nm). The absence of a UV-Vis spectrum can be considered as supporting evidence for the structure of a saturated compound like this compound. dtu.dkutoronto.ca

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. researchgate.netnih.govspringernature.com To perform this analysis, a single crystal of this compound of suitable size and quality is required.

The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the absolute configuration of each stereocenter, provided that the data is of sufficient quality and anomalous dispersion effects can be measured. This would definitively establish whether the sample is the D or L enantiomer. The crystallographic data also provides precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state and the details of intermolecular interactions, such as hydrogen bonding networks. bohrium.comresearchgate.net

Research Applications and Emerging Areas

Use as Biochemical Probes and Molecular Tools

Derivatives of 6-deoxyglucitol serve as powerful molecular tools for the investigation of complex biological processes. By incorporating reporter groups or reactive functionalities, these molecules enable the tracking, visualization, and identification of their interaction partners within living systems.

A prominent application is in metabolic labeling, where sugar analogs are introduced to cells and incorporated into biomolecules through the cell's own metabolic pathways. creative-proteomics.com The 6-azido-6-deoxy-glucose (6AzGlc) analog is a key example of such a tool. nih.gov This compound, a metabolic chemical reporter, is taken up by mammalian cells and used in glycosylation pathways. nih.gov The azido (B1232118) group serves as a bioorthogonal chemical handle; it is inert to biological reactions but can be selectively reacted with a probe molecule, such as a fluorescent dye or biotin (B1667282) tag attached to an alkyne, via a copper-catalyzed or strain-promoted "click" reaction. nih.gov This allows for the visualization and proteomic identification of proteins that have been modified with the 6-deoxy sugar analog. nih.gov

Similarly, synthetic 6-azido-6-deoxy derivatives of phosphatidylinositol (PI) have been developed as probes to study lipid biology. mdpi.com These molecules are designed to be metabolized by cells and incorporated into phosphoinositides, with the azido group providing a handle for further functionalization. mdpi.com This approach enables researchers to investigate PI-related processes such as phosphorylation events and molecular interactions within cellular membranes. mdpi.comresearchgate.net

These probing strategies are not limited to mammalian cells. Azide-containing analogs of rare deoxy amino sugars, which are characteristic of bacterial glycans, have been developed to study and detect these unique glycan epitopes in various pathogenic bacteria. nih.govnih.gov

Building Blocks in Complex Carbohydrate and Glycoside Synthesis

The unique structure of this compound derivatives makes them valuable starting materials, or building blocks, for the chemical synthesis of more complex molecules, particularly carbohydrates and glycosides that are difficult to isolate from natural sources.

In one synthetic approach, a protected 6-deoxy-6-iodo glucopyranoside served as a key electrophilic building block. This intermediate was used in SN2-displacement reactions with various carboranyl thiols to create a library of 6-deoxy-6-thio-carboranyl D-glucoconjugates, molecules designed for potential applications in boron neutron capture therapy.

Another example involves the use of methyl α-D-glucopyranoside as the starting material for a multi-step synthesis to produce 6-azido-6-deoxy derivatives of phosphatidylinositol. mdpi.com This synthesis involved several key steps, including regioselective transformations and a Ferrier rearrangement, to install the azido group at the C-6 position and build the complex glycolipid structure. mdpi.com The synthesis of 6-amino-1,5-anhydro-6-deoxy-D-glucitol derivatives also showcases the utility of modified glucose as a starting point, beginning with 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide to achieve the final 6-deoxy structure. nih.gov

This compound-Derived Building BlockResulting Complex Molecule/DerivativeReference
Protected 6-deoxy-6-iodo glucopyranoside6-deoxy-6-thio-carboranyl d-glucoconjugates
Methyl α-D-glucopyranoside6-azido-6-deoxy derivatives of phosphatidylinositol mdpi.com
2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide6-amino-1,5-anhydro-6-deoxy-D-glucitol nih.gov

Applications in Investigating Glycosylation Functions in Biologics

Glycosylation, the enzymatic attachment of sugars (glycans) to proteins and lipids, is a critical post-translational modification that affects protein folding, stability, trafficking, and function. wikipedia.org Deoxy sugar analogs, including derivatives of this compound, are instrumental in studying these functions by perturbing the normal glycosylation process. nih.gov

The metabolic reporter 6-azido-6-deoxy-glucose (6AzGlc) has been used to probe the function and substrate specificity of key glycosylating enzymes. nih.gov Research has shown that when cells are treated with 6AzGlc, it is converted into the donor sugar UDP-6AzGlc. nih.gov This analog is then used by the enzyme O-GlcNAc Transferase (OGT), which transfers the 6-azido-6-deoxy-glucose moiety onto intracellular proteins. nih.gov This finding revealed that OGT is more promiscuous in its substrate choice than previously thought and can modify proteins with sugars other than the canonical N-acetylglucosamine (GlcNAc). nih.govnih.gov This use of a 6-deoxy analog was crucial in uncovering that OGT can endogenously modify proteins with glucose, suggesting a potentially widespread but previously unknown type of protein modification. nih.gov

More broadly, deoxy sugars can act as competitors to natural sugars in the synthesis of N-linked glycans. nih.gov For example, 2-deoxy-D-glucose, which is also an analog of mannose, can be incorporated into lipid-linked oligosaccharides, disrupting the normal assembly of the glycan chain. nih.gov This leads to the production of misfolded glycoproteins, which in turn causes endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR). nih.gov By observing these effects, researchers can investigate the critical role of correct glycosylation in protein quality control and cellular homeostasis.

Development of Enzyme Inhibitors for Biochemical Pathway Modulation

The structural similarity of this compound derivatives to natural sugars allows them to be designed as inhibitors of specific enzymes involved in carbohydrate metabolism. By blocking key steps in a biochemical pathway, these inhibitors can be used to study the pathway's function or as potential therapeutic agents.

A notable example is the development of inhibitors for D-glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the hexosamine biosynthesis pathway which produces the building blocks for chitin (B13524) synthesis in fungi. nih.gov Hydrophobic derivatives of 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) have been synthesized and tested for this purpose. While the parent compound ADGP is an inhibitor, its derivatives were designed to improve cellular uptake. nih.gov

Studies showed that N-acyl and ester derivatives of ADGP exhibited significant antifungal activity, in some cases much better than the parent compound. nih.gov The ADGP dimethyl ester, for instance, was the most active derivative. nih.gov It was found that these hydrophobic derivatives act as "pro-drugs"; their increased hydrophobicity allows them to better cross the fungal cell membrane via free diffusion. nih.gov Once inside the cell, they are converted back into the active inhibitor, ADGP, which then blocks the GlcN-6-P synthase enzyme. nih.gov

ADGP DerivativeTarget EnzymeBiological ActivityMechanism of ActionReference
2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP)Glucosamine-6-phosphate synthaseAntifungalDirect enzyme inhibition nih.gov
N-acyl derivatives of ADGPGlucosamine-6-phosphate synthaseAntifungalPro-drug; slow conversion to ADGP intracellularly nih.gov
ADGP dimethyl esterGlucosamine-6-phosphate synthaseHigh antifungal activity (MIC 0.3 mg/mL)Pro-drug; rapid conversion to ADGP intracellularly nih.gov

Computational and Theoretical Studies of this compound and Derivatives

Computational and theoretical methods provide deep insights into the structure, stability, and interaction of molecules like this compound and its derivatives, complementing experimental findings. These studies help in understanding how the substitution of a hydroxyl group with hydrogen affects the molecule's properties and its binding to biological targets.

Quantum mechanical methods, such as Density Functional Theory (DFT), have been used to study the structure and cohesive energies of deoxy sugar derivatives. nih.gov Such calculations can reveal how modifications, like the introduction of a halogen atom, affect the crystal lattice and intermolecular interactions, including hydrogen bonds. nih.gov Analysis of the Hirshfeld surface is another computational tool used to visualize and quantify intermolecular contacts in crystal structures, providing a detailed picture of how molecules pack together. nih.gov

Molecular docking and other computational affinity studies are used to predict and analyze how these molecules bind to proteins. For example, computational studies were performed to understand the affinity of 6-deoxy-6-thio-carboranyl D-glucoconjugates for the GLUT1 glucose transporter. These simulations provide valuable information on the structure-activity relationship and help guide the design of new, more potent molecules.

These theoretical approaches are essential for rational drug design, allowing researchers to model interactions and predict the biological activity of novel this compound derivatives before undertaking complex and resource-intensive chemical synthesis.

Future Directions in 6 Deoxyglucitol Research

Advancements in Synthetic Methodologies

The efficient and stereoselective synthesis of 6-Deoxyglucitol and its derivatives is paramount for facilitating further research. While classical organic synthesis routes exist, future efforts will likely focus on developing more sustainable and high-yielding methodologies.

One promising direction is the refinement of chemoenzymatic synthesis . This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. For instance, a multi-step synthesis of 6-amino-1,5-anhydro-6-deoxy-D-glucitol has been demonstrated, starting from 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide and involving several chemical modification steps. nih.gov Future advancements may involve the use of immobilized enzymes to improve reusability and process scalability, as has been shown for the synthesis of other glycosides. nih.gov

The development of novel catalytic methods for the selective deoxygenation of glucose derivatives is another key area. This could involve the exploration of new transition metal catalysts or organocatalysts that can achieve the desired transformation under milder conditions and with higher atom economy. Such methods would represent a significant improvement over traditional multi-step procedures that often require the use of protecting groups and harsh reagents. rsc.org

Furthermore, the exploration of microbial fermentation and metabolic engineering to produce this compound directly from simple sugars is a compelling long-term goal. By engineering microorganisms with the necessary enzymatic pathways, it may be possible to establish a cost-effective and environmentally friendly production platform.

Deeper Elucidation of Biochemical Networks

Understanding the metabolic fate and biological roles of this compound requires a thorough investigation of the biochemical networks in which it may participate. 6-Deoxy sugars are known to be important components of various natural products, including bacterial cell surface glycans. nih.gov The biosynthesis of these molecules involves a series of enzymatic reactions, starting from common nucleotide sugars like GDP-d-mannose or dTDP-d-glucose. oup.com

Future research will likely focus on identifying and characterizing the enzymes and metabolic pathways that may interact with this compound. Key questions to be addressed include:

Can this compound be phosphorylated or otherwise activated by cellular kinases?

Is it a substrate for dehydrogenases or other enzymes that could convert it into different metabolic intermediates?

Does it play a role in signaling pathways or as a precursor for the synthesis of other bioactive molecules?

Investigating these questions will involve a combination of in vitro enzymatic assays with purified enzymes and in vivo studies using model organisms. The identification of specific metabolic pathways involving this compound could reveal novel biological functions and potential applications.

Integration with Advanced Omics Technologies (e.g., multi-omics approaches in metabolomics)

The application of advanced "omics" technologies, particularly metabolomics, proteomics, and transcriptomics, will be instrumental in unraveling the complex biological roles of this compound. nih.gov These high-throughput techniques provide a global snapshot of the molecular changes within a biological system in response to a specific stimulus, such as the introduction of this compound. mdpi.com

Metabolomic profiling can be used to identify and quantify the downstream metabolites of this compound, providing direct evidence of its metabolic fate. nih.govmdpi.commdpi.com By comparing the metabolomes of cells or organisms with and without exposure to this compound, researchers can identify metabolic pathways that are perturbed by its presence. frontiersin.org

Multi-omics approaches , which integrate data from metabolomics, proteomics, and transcriptomics, offer a more comprehensive understanding of the cellular response. mdpi.com For example, an increase in the abundance of a particular metabolite, as detected by metabolomics, could be correlated with the upregulation of the enzyme responsible for its synthesis, as observed through proteomics and transcriptomics. This integrated approach can help to build detailed models of the biochemical networks involving this compound and to generate new hypotheses about its function. mdpi.comresearchgate.net

The table below illustrates a hypothetical multi-omics experimental design for studying the effects of this compound.

Omics TechnologyResearch QuestionPotential Findings
Metabolomics What are the metabolic products of this compound?Identification of phosphorylated or oxidized derivatives of this compound.
Proteomics Which proteins interact with or are regulated by this compound?Identification of specific kinases, dehydrogenases, or transport proteins.
Transcriptomics Which genes are differentially expressed in the presence of this compound?Upregulation or downregulation of genes involved in specific metabolic or signaling pathways.

Exploration of Novel Enzymatic Biotransformations

The discovery and engineering of enzymes that can act on this compound will open up new avenues for its modification and the synthesis of novel derivatives. Biotransformations offer several advantages over chemical methods, including high selectivity, mild reaction conditions, and environmental sustainability.

Future research in this area will likely focus on:

Screening for novel enzymes: Mining genomic databases and screening microbial collections for enzymes capable of modifying this compound. This could include kinases, oxidoreductases, and glycosyltransferases.

Enzyme engineering: Using techniques such as directed evolution and rational design to improve the activity, stability, and substrate specificity of existing enzymes. This could enable the synthesis of a wide range of this compound derivatives with tailored properties.

Development of multi-enzyme cascade reactions: Combining multiple enzymes in a one-pot synthesis to carry out complex transformations in a highly efficient manner. This approach has been successfully used for the synthesis of other rare sugars. nih.govd-nb.info

The table below provides examples of potential enzymatic biotransformations of this compound and their potential applications.

Enzyme ClassTransformationPotential Application of Product
Kinase PhosphorylationPrecursor for further enzymatic synthesis, metabolic probe.
Dehydrogenase OxidationSynthesis of 6-deoxy-sorbose or other keto-sugars.
Glycosyltransferase GlycosylationCreation of novel glycosides with potential biological activities.

The continued exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemical and biological properties of this compound, paving the way for its potential application in various fields of science and technology.

Q & A

Q. How can this compound be leveraged to probe glycosylation defects in genetic disease models?

  • Methodological Answer : Use CRISPR-edited cell lines with glycosyltransferase knockouts. Pulse-chase experiments with ⁶-Deoxyglucitol analogs (e.g., fluorescently tagged) track glycan biosynthesis defects via confocal microscopy and Western blotting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.